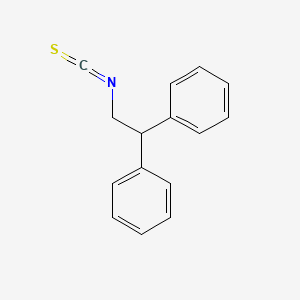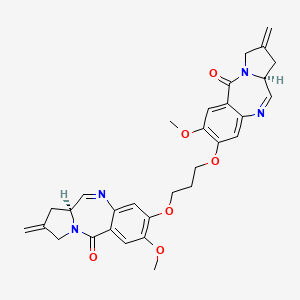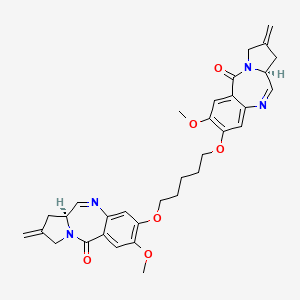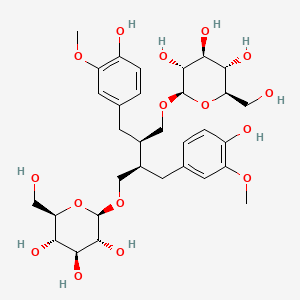
Secoisolariciresinol diglucoside
Vue d'ensemble
Description
Le sécoisolaricirésinol diglucoside est un lignane que l'on trouve principalement dans les graines de lin, de tournesol, de sésame et de citrouille . Il est connu pour ses propriétés antioxydantes et phytoestrogéniques, ce qui en fait un composé intéressant dans divers domaines de la recherche et de l'industrie .
Méthodes De Préparation
Le sécoisolaricirésinol diglucoside peut être isolé des graines de lin dégraissées par extraction du précurseur polymère lignane avec un mélange eau/acétone, suivi de l'élimination de l'acétone et de l'hydrolyse alcaline . Une autre méthode implique l'utilisation d'hydroxyde d'ammonium alcoolique pour hydrolyser et extraire directement le sécoisolaricirésinol diglucoside de la coque de graine de lin dans une réaction en un seul pot . Les conditions d'extraction optimales comprennent un rapport matière-liquide de 1:20, une concentration d'hydroxyde d'ammonium de 25 à 28 % dans l'éthanol, un temps d'extraction de 4,9 heures et une température d'extraction de 75,3 °C .
Analyse Des Réactions Chimiques
Le sécoisolaricirésinol diglucoside subit diverses réactions chimiques, notamment l'hydrolyse et l'oxydation. Il peut être hydrolysé pour produire du sécoisolaricirésinol, qui peut ensuite être métabolisé en entérodiol et en entérol . La réaction d'hydrolyse implique généralement l'utilisation de conditions alcalines . Les réactions d'oxydation peuvent se produire en présence d'agents oxydants, conduisant à la formation de différents produits oxydés .
Applications de la recherche scientifique
Le sécoisolaricirésinol diglucoside a une large gamme d'applications de recherche scientifique. Il a été étudié pour ses propriétés anticancéreuses, en particulier pour ralentir la croissance des cellules cancéreuses du sein . Il présente également des effets antioxydants, antidiabétiques et hypolipidémiants . De plus, le sécoisolaricirésinol diglucoside s'est avéré protéger les cellules myocardiques de l'apoptose et inhiber la croissance des cellules de mélanome et de cancer du côlon . Ses effets neuroprotecteurs ont également été étudiés, en particulier pour réduire le stress oxydatif et l'inflammation dans le cerveau .
Mécanisme d'action
Le mécanisme d'action du sécoisolaricirésinol diglucoside implique ses propriétés antioxydantes et anti-inflammatoires. Il peut piéger les espèces réactives de l'oxygène, réduisant ainsi le stress oxydatif dans divers tissus . Il inhibe également l'adhésion et la migration des leucocytes à travers la barrière hémato-encéphalique, réduisant l'inflammation dans le système nerveux central . De plus, le sécoisolaricirésinol diglucoside s'est avéré activer la guanylate cyclase, conduisant à une vasodilatation et à une réduction de la pression artérielle .
Applications De Recherche Scientifique
Secoisolariciresinol diglucoside has a wide range of scientific research applications. It has been studied for its anticancer properties, particularly in slowing the growth of breast cancer cells . It also exhibits antioxidant, antidiabetic, and cholesterol-lowering effects . In addition, this compound has been shown to protect myocardial cells from apoptosis and inhibit the growth of melanoma and colon cancer cells . Its neuroprotective effects have also been investigated, particularly in reducing oxidative stress and inflammation in the brain .
Mécanisme D'action
The mechanism of action of secoisolariciresinol diglucoside involves its antioxidant and anti-inflammatory properties. It can scavenge reactive oxygen species, reducing oxidative stress in various tissues . It also inhibits the adhesion and migration of leukocytes across the blood-brain barrier, reducing inflammation in the central nervous system . Additionally, this compound has been shown to activate guanylate cyclase, leading to vasodilation and a reduction in arterial pressure .
Comparaison Avec Des Composés Similaires
Le sécoisolaricirésinol diglucoside est unique parmi les lignanes en raison de sa forte concentration dans les graines de lin et de sa large gamme d'activités biologiques . Des composés similaires comprennent le sécoisolaricirésinol, l'entérodiol et l'entérol, qui sont des métabolites du sécoisolaricirésinol diglucoside . Ces composés présentent également des propriétés antioxydantes et anticancéreuses, mais le sécoisolaricirésinol diglucoside est particulièrement remarquable pour ses effets neuroprotecteurs et anti-inflammatoires .
Propriétés
IUPAC Name |
2-[2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O16/c1-43-21-9-15(3-5-19(21)35)7-17(13-45-31-29(41)27(39)25(37)23(11-33)47-31)18(8-16-4-6-20(36)22(10-16)44-2)14-46-32-30(42)28(40)26(38)24(12-34)48-32/h3-6,9-10,17-18,23-42H,7-8,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVBJPHMDABKJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(COC2C(C(C(C(O2)CO)O)O)O)C(CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158932-33-3 | |
| Record name | Secoisolariciresinol 9,9'-diglucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036323 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


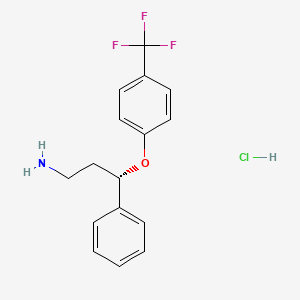
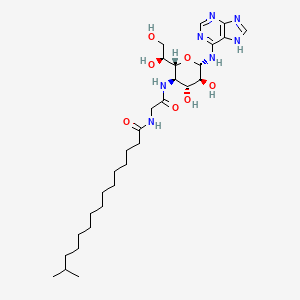
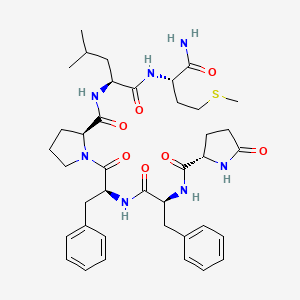
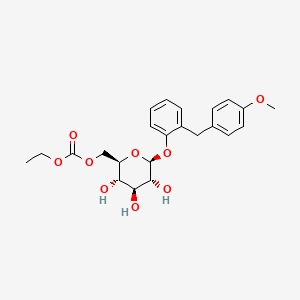

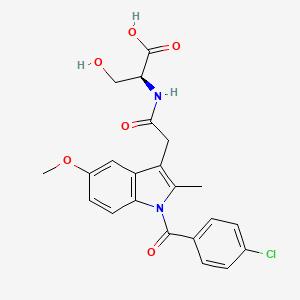

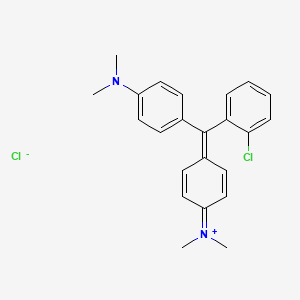
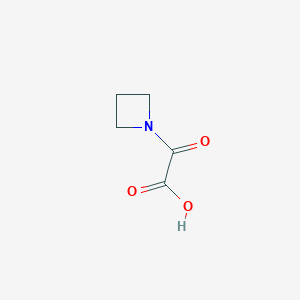
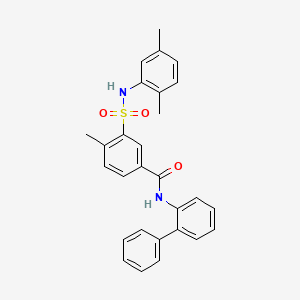
![4-(2-aminopropanoylamino)-N-[1-[5-[3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1681645.png)
